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Introduction
Cyclosporin A (CsA) is a potent immunosuppressant crucial in preventing organ transplant

rejection and treating autoimmune diseases.[1][2][3] However, its clinical utility is significantly

hampered by its nephrotoxic side effects, which can lead to acute and chronic kidney injury.[1]

[2][3][4] Understanding and predicting CsA-induced nephrotoxicity is a critical aspect of drug

development and patient management. In vitro models offer a powerful platform to investigate

the mechanisms of CsA nephrotoxicity and to screen for potential protective agents in a

controlled and reproducible environment.[5][6] This document provides an overview of various

in vitro models, from traditional 2D cell cultures to advanced 3D organoid and kidney-on-a-chip

systems, and details protocols for assessing CsA-induced kidney damage.

Evolution of In Vitro Kidney Models
Traditional nephrotoxicity testing has relied on animal models and simple 2D cell cultures.[5][7]

While valuable, these models often fail to fully replicate the complex 3D architecture and

physiological functions of the human kidney, limiting their predictive accuracy.[5][7][8][9] Recent

advancements have led to the development of more sophisticated 3D in vitro models that

better mimic the in vivo environment.[5][7][10]

2D Cell Cultures: These models, utilizing cell lines like Madin-Darby Canine Kidney (MDCK)

cells or primary human renal proximal tubule epithelial cells (RPTECs), are cost-effective and
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suitable for high-throughput screening.[5][11][12][13] However, they lack the complex cell-

cell and cell-matrix interactions of native kidney tissue and cells are prone to

dedifferentiation.[9][10][13]

3D Cell Cultures (Spheroids, Organoids, and Tubuloids): These models involve the self-

assembly of kidney cells into three-dimensional structures that exhibit more physiologically

relevant characteristics, including improved cell differentiation and tissue-specific functions.

[5][9][10] Human induced pluripotent stem cell (iPSC)-derived organoids can recapitulate

aspects of nephron formation.[7] Tubuloids, derived from adult kidney cells, can model the

progression from acute to chronic kidney disease.[14]

Kidney-on-a-Chip (Microphysiological Systems): These microfluidic devices culture kidney

cells in a more dynamic environment that mimics the fluid shear stress and tubular flow of

the nephron.[7][8][15] This technology allows for the creation of functional human kidney

models that can be used for drug screening and toxicity studies.[15]

Key Mechanisms of Cyclosporin A Nephrotoxicity
In vitro models have been instrumental in elucidating the cellular and molecular mechanisms

underlying CsA nephrotoxicity. Key pathways involved include:

Apoptosis: CsA can induce programmed cell death in renal tubular epithelial cells, vascular

endothelial cells, and mesangial cells.[4][16] This is often mediated through the Fas/Fas

ligand and mitochondrial pathways, involving the activation of caspases.[4][16]

Oxidative Stress: CsA can increase the production of reactive oxygen species (ROS) and

damage the antioxidant defense system, leading to lipid peroxidation and cellular injury.[16]

[17]

Endoplasmic Reticulum (ER) Stress: CsA can induce ER stress, leading to the unfolded

protein response (UPR) and subsequent apoptosis if the stress is prolonged or severe.[16]

[17]

Fibrosis: Chronic CsA exposure can lead to renal interstitial fibrosis, characterized by the

excessive accumulation of extracellular matrix proteins.[2][18] The transforming growth

factor-beta 1 (TGF-β1) signaling pathway plays a crucial role in this process.[17][19]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.researchgate.net/figure/3D-in-vitro-cell-culture-models-for-drug-induced-nephrotoxicity-testing_tbl2_376742369
https://pubmed.ncbi.nlm.nih.gov/3554662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8975068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6013592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780064/
https://www.mdpi.com/2072-666X/13/1/3
https://pmc.ncbi.nlm.nih.gov/articles/PMC6013592/
https://www.researchgate.net/figure/3D-in-vitro-cell-culture-models-for-drug-induced-nephrotoxicity-testing_tbl2_376742369
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780064/
https://www.mdpi.com/2072-666X/13/1/3
https://pmc.ncbi.nlm.nih.gov/articles/PMC10740310/
https://www.eurekalert.org/news-releases/1110100
https://pmc.ncbi.nlm.nih.gov/articles/PMC10740310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9053105/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/386/210/an3627en-kidney-mimetas-3d-model-application-note-mk.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/386/210/an3627en-kidney-mimetas-3d-model-application-note-mk.pdf
https://www.benchchem.com/product/b001163?utm_src=pdf-body
https://karger.com/ajn/article/37/1/30/35935/Mechanisms-of-Cyclosporine-Induced-Renal-Cell
https://pubmed.ncbi.nlm.nih.gov/21613783/
https://karger.com/ajn/article/37/1/30/35935/Mechanisms-of-Cyclosporine-Induced-Renal-Cell
https://pubmed.ncbi.nlm.nih.gov/21613783/
https://pubmed.ncbi.nlm.nih.gov/21613783/
https://pubmed.ncbi.nlm.nih.gov/29960018/
https://pubmed.ncbi.nlm.nih.gov/21613783/
https://pubmed.ncbi.nlm.nih.gov/29960018/
https://pubmed.ncbi.nlm.nih.gov/15041343/
https://pubmed.ncbi.nlm.nih.gov/2104260/
https://pubmed.ncbi.nlm.nih.gov/29960018/
https://www.researchgate.net/figure/Mechanisms-of-CsA-induced-nephrotoxicity-Schematic-summarizing-a-the-hypothesis-raised_fig1_44636201
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitochondrial Dysfunction: CsA can directly impact mitochondrial function, affecting cellular

respiration and energy production.[18][20]

Data Presentation: Quantitative Assessment of CsA
Nephrotoxicity
The following tables summarize quantitative data from various in vitro studies on CsA

nephrotoxicity.

Table 1: Cytotoxicity of Cyclosporin A in 2D and 3D Kidney Models
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Model
System

Cell Type
CsA
Concentr
ation

Exposure
Time

Endpoint Result
Referenc
e

2D Culture

Madin-

Darby

Canine

Kidney

(MDCK)

cells

100 ng/mL 48 hr
Cell

Replication
Inhibition [11]

2D Culture

Madin-

Darby

Canine

Kidney

(MDCK)

cells

200 ng/mL 24 hr
Cell

Replication
Inhibition [11]

2D Culture

Rat Renal

Cortical

Epithelial

Cells

10, 25, 50

µM

12, 24, 48

hr

LDH

leakage,

MTT

reduction

Dose- and

time-

dependent

cytotoxicity

[6][21]

3D

Spheroids

Human

Kidney

Spheroids

50 µM 24 hr

Apoptosis

(Annexin

V)

Increased

apoptosis
[22]

3D Kidney-

on-a-Chip

Human

Proximal

Tubule

Cells

5 to 270

µM

Not

specified

DNA

Damage

(H2AX

staining)

Concentrati

on-

dependent

increase

[15]

Table 2: Biomarker Expression Changes in Response to Cyclosporin A
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Model
System

Cell Type
CsA
Concentr
ation

Exposure
Time

Biomarke
r

Change
Referenc
e

In vitro cell

cultures
Renal cells

Not

specified

Not

specified
Fas, Fas-L

Upregulatio

n
[16]

In vitro cell

cultures
Renal cells

Not

specified

Not

specified

Bcl-2, Bcl-

xL

Downregul

ation
[16]

In vitro cell

cultures
Renal cells

Not

specified

Not

specified

Caspases

(2, 3, 4, 7,

8, 9, 10)

Increased

activity
[16]

In vitro cell

cultures
Renal cells

Not

specified

Not

specified

GRP78,

CHOP (ER

Stress)

Increased

expression
[16]

3D

Spheroids

Human

Kidney

Spheroids

50 µM 24 hr

HAVCR1

(KIM-1),

LCN2

(NGAL),

CLU,

CASP3

(mRNA)

Upregulatio

n
[22]

In vivo rat

model
Wistar rats

5

mg/kg/day
3 weeks

TGF-β1,

NF-κB,

TP53

(mRNA)

Upregulatio

n
[19][23]

Experimental Protocols
Protocol 1: Assessment of CsA-Induced Cytotoxicity
using MTT Assay in 2D Cell Culture
Objective: To determine the dose-dependent cytotoxicity of Cyclosporin A on renal proximal

tubule epithelial cells (e.g., HK-2 or primary RPTECs).

Materials:
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Renal proximal tubule epithelial cells (e.g., HK-2)

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS,

penicillin/streptomycin)

96-well cell culture plates

Cyclosporin A (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

Phosphate-buffered saline (PBS)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed the renal cells into a 96-well plate at a density of 1 x 10^4 cells/well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to

allow for cell attachment.

CsA Treatment: Prepare serial dilutions of CsA in complete culture medium from the stock

solution. The final concentrations should typically range from 1 µM to 50 µM. Include a

vehicle control (medium with the same concentration of DMSO used for the highest CsA

concentration) and a medium-only control.

Remove the seeding medium from the wells and add 100 µL of the prepared CsA dilutions or

control solutions to the respective wells.

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

MTT Assay: After the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the

yellow MTT into purple formazan crystals.

Carefully remove the medium from each well without disturbing the formazan crystals.

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and

down to ensure complete dissolution.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the vehicle control. Plot the cell viability against the CsA concentration to determine the IC50

value.

Protocol 2: Assessment of Apoptosis using Annexin
V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following CsA treatment.

Materials:

Renal cells cultured in 6-well plates

Cyclosporin A

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

FACS tubes

Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations

of CsA for the specified duration as described in Protocol 1.
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Cell Harvesting: After treatment, collect the culture medium (containing floating cells) and

wash the adherent cells with PBS.

Trypsinize the adherent cells and combine them with the cells from the culture medium.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Discard the supernatant and wash the cell pellet twice with cold PBS.

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for
Nephrotoxicity Biomarkers
Objective: To measure the relative mRNA expression of kidney injury markers (e.g., KIM-

1/HAVCR1, NGAL/LCN2) in response to CsA.

Materials:

Renal cells cultured in 6-well plates

Cyclosporin A
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RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

SYBR Green or TaqMan-based qPCR master mix

Primers for target genes (KIM-1, NGAL) and a housekeeping gene (e.g., GAPDH, ACTB)

qRT-PCR instrument

Procedure:

Cell Culture and Treatment: Treat cells with CsA as described in previous protocols.

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's

protocol of the RNA extraction kit.

RNA Quantification and Quality Control: Measure the concentration and purity of the

extracted RNA using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

qRT-PCR:

Prepare the qPCR reaction mixture containing cDNA template, primers, and qPCR master

mix.

Perform the qPCR reaction using a standard thermal cycling protocol (denaturation,

annealing, extension).

Include no-template controls to check for contamination.

Data Analysis:

Determine the cycle threshold (Ct) values for each gene.

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression

of the target genes to the housekeeping gene.
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Caption: Workflow for assessing CsA nephrotoxicity in vitro.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b001163?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cyclosporin A

Mitochondrial
Dysfunction

Endoplasmic Reticulum
Stress

Fas/FasL
Upregulation TGF-β1 Signaling

↑ Reactive Oxygen
Species (ROS)

Apoptosis

Unfolded Protein
Response (UPR)

Caspase-8
Activation

Smad Pathway
Activation

Oxidative Stress
& Cell Injury Fibrosis

Click to download full resolution via product page

Caption: Key signaling pathways in CsA-induced nephrotoxicity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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